

# The Role of ANEB-001 in Modulating the Endocannabinoid System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

ANEB-001 (also known as selonabant) is a potent, orally bioavailable, small molecule competitive antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Developed by Anebulo Pharmaceuticals, ANEB-001 is currently in clinical development as a potential antidote for acute cannabinoid intoxication (ACI).[1][3] By competitively binding to CB1 receptors, ANEB-001 effectively blocks the psychoactive effects of tetrahydrocannabinol (THC), the primary intoxicating component of cannabis.[4][5] Phase 2 clinical trials have demonstrated that ANEB-001 can rapidly reverse key symptoms of ACI, including feelings of being "high," cognitive impairment, and loss of balance.[6][7] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to ANEB-001's role in modulating the endocannabinoid system.

# Introduction to the Endocannabinoid System and Acute Cannabinoid Intoxication

The endocannabinoid system (ECS) is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological and cognitive processes. Key components of the ECS include endocannabinoids (such as anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation.



The CB1 receptor is predominantly expressed in the central nervous system and is the primary target of THC.[3] Overstimulation of CB1 receptors by THC leads to the signs and symptoms of acute cannabinoid intoxication, which can include euphoria, altered perception, anxiety, panic attacks, impaired coordination, and in severe cases, psychosis.[8] With the increasing legalization and use of cannabis products, the incidence of ACI-related emergency department visits has risen significantly, highlighting the unmet medical need for a specific antidote.[3]

### **Mechanism of Action of ANEB-001**

**ANEB-001** functions as a competitive antagonist at the CB1 receptor.[1][4] This means that it binds to the same site on the CB1 receptor as THC but does not activate the receptor. By occupying the receptor's binding site, **ANEB-001** prevents or displaces THC from binding, thereby inhibiting its downstream signaling effects. The antagonism is reversible, and the extent of THC blockade is dependent on the relative concentrations of **ANEB-001** and THC.

## Signaling Pathway of THC and its Antagonism by ANEB-001

The binding of THC, an agonist, to the CB1 receptor initiates a cascade of intracellular signaling events. This primarily involves the inhibition of adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels. The diagram below illustrates this pathway and the inhibitory effect of **ANEB-001**.





Click to download full resolution via product page

Figure 1: ANEB-001 signaling pathway at the CB1 receptor.

## **Preclinical and Clinical Data**

While specific preclinical data on the binding affinity (Ki) and functional activity (IC50) of **ANEB-001** are not publicly available, it is described as a potent CB1 antagonist with high affinity for



the human receptor.[1] The majority of the available quantitative data comes from a Phase 2 clinical trial (NCT05282797) designed to evaluate the efficacy and safety of **ANEB-001** in healthy volunteers challenged with THC.[6][7][9]

## **Phase 2 Clinical Trial Data**

The Phase 2 trial consisted of multiple parts, evaluating different doses of **ANEB-001** and THC, as well as the timing of **ANEB-001** administration.[6]

Table 1: Summary of Phase 2a Clinical Trial Design

| Parameter          | Part A                                    | Part B                                 |
|--------------------|-------------------------------------------|----------------------------------------|
| ANEB-001 Doses     | 50 mg, 100 mg                             | 10 mg, 30 mg                           |
| THC Challenge Dose | 10.5 mg (oral)                            | 21 mg, 30 mg, 40 mg (oral)             |
| Number of Subjects | 60                                        | 74                                     |
| Administration     | Co-administration of ANEB-<br>001 and THC | ANEB-001 administered 1 hour after THC |

Table 2: Key Efficacy Endpoints from the Phase 2 Clinical Trial



| Endpoint                                   | THC Dose       | ANEB-001<br>Dose | Result vs.<br>Placebo                 | p-value    |
|--------------------------------------------|----------------|------------------|---------------------------------------|------------|
| VAS "Feeling<br>High"                      | 30 mg          | 10 mg            | Statistically significant reduction   | <0.0001[7] |
| VAS Alertness                              | 30 mg          | 10 mg            | Statistically significant improvement | 0.0042[7]  |
| Body Sway                                  | 30 mg          | 10 mg            | Statistically significant reduction   | 0.0196[7]  |
| VAS "Feeling<br>High" (pooled<br>analysis) | 21 mg or 30 mg | 10 mg            | Statistically significant reduction   | <0.0001[4] |
| VAS Alertness<br>(pooled analysis)         | 21 mg or 30 mg | 10 mg            | Statistically significant improvement | 0.0024[4]  |
| Body Sway<br>(pooled analysis)             | 21 mg or 30 mg | 10 mg            | Statistically significant reduction   | 0.0014[4]  |
| Heart Rate<br>(pooled analysis)            | 21 mg or 30 mg | 10 mg            | Statistically significant reduction   | 0.0125[4]  |

VAS = Visual Analog Scale

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and interpretation of scientific findings. The following sections outline the methodologies for the key experiments cited in the clinical evaluation of **ANEB-001**.

## **Phase 2 Clinical Trial Protocol (NCT05282797)**







This was a randomized, double-blind, placebo-controlled study in healthy, occasional cannabis users.[6][10]

#### **Inclusion Criteria:**

- Healthy adults.
- Occasional cannabis users.

#### **Exclusion Criteria:**

- History of cannabis use disorder.
- Significant medical or psychiatric conditions.

#### Study Design:

- Part A: Subjects received a single oral dose of ANEB-001 (50 mg or 100 mg) or placebo, coadministered with an oral dose of 10.5 mg THC.[6]
- Part B: Subjects received a higher oral dose of THC (21 mg, 30 mg, or 40 mg) followed one hour later by a single oral dose of **ANEB-001** (10 mg or 30 mg) or placebo.[6]

#### Assessments:

- · Pharmacokinetic blood draws.
- Pharmacodynamic assessments including Visual Analog Scales (VAS) for "Feeling High" and alertness, and measurement of body sway.
- Safety and tolerability monitoring.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. mwjohns.com [mwjohns.com]
- 4. Profiling the subjective effects of Δ9-tetrahydrocannabinol using visual analogue scales -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anebulo Pharmaceuticals Announces Positive Regulatory Update for Selonabant in Acute Cannabis-Induced Toxicity in Children and Capital Raise: Anebulo Pharmaceuticals, Inc. (ANEB) [ir.anebulo.com]
- 6. Stability analysis of clustering of Norris' visual analogue scale: Applying the consensus clustering approach PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. A Randomised Placebo-Controlled Trial to Differentiate the Acute Cognitive and Mood Effects of Chlorogenic Acid from Decaffeinated Coffee - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the subjective effects of Δ<sup>9</sup>-tetrahydrocannabinol using visual analogue scales -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of ANEB-001 in Modulating the Endocannabinoid System: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832971#the-role-of-aneb-001-in-modulating-endocannabinoid-system]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com